molecular formula C16H13Cl2NO3 B2695135 [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 1001561-88-1

[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate

Cat. No.: B2695135
CAS No.: 1001561-88-1
M. Wt: 338.18
InChI Key: TXAHMKDDGPLLQQ-UHFFFAOYSA-N
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Description

[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is a chlorinated aromatic compound featuring two distinct functional groups: a 4-chloroanilino-2-oxoethyl moiety and a 4-chlorophenyl acetate ester. Its synthesis typically involves nucleophilic substitution reactions between 4-chloroaniline and brominated acetophenone derivatives, followed by esterification steps .

Properties

IUPAC Name

[2-(4-chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-12-3-1-11(2-4-12)9-16(21)22-10-15(20)19-14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAHMKDDGPLLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate typically involves the esterification of 2-(4-chlorophenyl)acetic acid with 2-(4-chloroanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Core Esterification

The ester moiety is typically formed via reaction of 2-(4-chlorophenyl)acetic acid with a halogenated precursor. For example:

  • Reagents : 2-bromo-1-(4-chlorophenyl)ethanone, potassium carbonate (K₂CO₃), dimethylformamide (DMF) .

  • Mechanism : Nucleophilic acyl substitution, where the carboxylate ion attacks the brominated carbon.

  • Yield : Up to 92.8% under optimized conditions .

Amide Formation

The 4-chloroanilino group is introduced via condensation:

  • Reagents : 4-Chloroaniline, activated ester intermediates (e.g., oxalyl chloride) .

  • Conditions : Room temperature, inert atmosphere (e.g., CH₂Cl₂) .

Table 1: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)Source
EsterificationK₂CO₃, DMF, RT, 2 h92.8
AmidationOxalyl chloride, 3-chloro-4-aminopyridine67
PurificationRecrystallization (ethanol)85–93

Hydrolysis Reactions

The ester and amide bonds are susceptible to hydrolysis under specific conditions:

Acidic Hydrolysis

  • Conditions : HCl (aq), reflux.

  • Products : 2-(4-Chlorophenyl)acetic acid + 2-(4-chloroanilino)ethanol .

  • Rate : Slower compared to basic hydrolysis due to steric hindrance from aromatic groups.

Basic Hydrolysis

  • Conditions : NaOH (aq), 80°C.

  • Products : Sodium salt of 2-(4-chlorophenyl)acetic acid + 2-(4-chloroanilino)ethanol .

  • Kinetics : First-order dependence on hydroxide ion concentration.

Stability and Degradation

  • Photodegradation : Exposure to UV light induces C–Cl bond cleavage, forming phenolic byproducts .

  • Thermal Decomposition : Above 500 K, decarboxylation and aryl chloride elimination occur .

Electrophilic Aromatic Substitution

The 4-chlorophenyl rings undergo directed substitution:

  • Nitration : Yields para-nitro derivatives under HNO₃/H₂SO₄ .

  • Sulfonation : Requires oleum (fuming H₂SO₄) due to deactivating Cl groups .

Reduction Reactions

  • Catalytic Hydrogenation : Pd/C in ethanol reduces the ketone group to a secondary alcohol, preserving the ester .

  • Selectivity : NaBH₄ selectively reduces amide carbonyls only under forcing conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that derivatives of [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate exhibit cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
MCF7 (breast cancer)1.88
A549 (lung cancer)26
HepG2 (liver cancer)0.74 mg/mL

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, likely due to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that certain derivatives can inhibit COX-2 with IC50 values comparable to established anti-inflammatory drugs:

Compound Target Enzyme IC50 (μmol)
Compound ACOX-20.04 ± 0.01
CelecoxibCOX-20.04 ± 0.01

Case Study 1: Anticancer Research

A study conducted on the anticancer properties of this compound derivatives demonstrated significant tumor reduction in animal models. The study highlighted the compound's ability to induce apoptosis in cancer cells via mitochondrial pathways.

Case Study 2: Inflammation Models

Another research project investigated the anti-inflammatory effects of the compound in induced inflammation models. Results indicated a marked decrease in inflammatory markers, supporting its potential therapeutic use in inflammatory diseases.

Industrial Applications

In industrial settings, this compound can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to form stable intermediates.

Synthetic Routes

The synthesis typically involves esterification reactions under controlled conditions, often using dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Mechanism of Action

The mechanism of action of [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can be hydrolyzed by esterases, releasing the active components that exert biological effects. The aromatic rings may also interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Findings
[Target Compound] Not Provided C₁₆H₁₃Cl₂NO₃ 338.19 4-Cl on both aromatic rings Not Reported Planar phenyl rings (dihedral angle: ~3.14°)
2-(4-Fluorophenyl)-2-oxoethyl (4-chlorophenyl)acetate 391239-25-1 C₁₆H₁₂ClFO₃ 306.72 4-F on phenyl, 4-Cl on acetate Not Reported Fluorine substitution enhances electron-withdrawing effects
Ethyl 2-[(4-chloro-2-phenylcarbonyl)anilino]-2-oxoacetate 19144-20-8 C₁₇H₁₄ClNO₄ 331.75 Benzoyl group, ethyl ester 139–141 Higher thermal stability due to benzoyl substituent
2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate Not Provided C₁₅H₁₁ClNO₅ 328.71 3-NO₂ on benzoate Not Reported Elevated hyperpolarizability (DFT study) for nonlinear optics
Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-1H-indole-3-carboxylate 723750-73-0 C₁₈H₁₅ClN₂O₃ 354.78 Indole ring, methyl ester Not Reported Enhanced biological activity potential due to indole moiety

Key Differences and Trends

  • The nitro group in 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate significantly elevates hyperpolarizability, making it suitable for optical materials .
  • Thermal Stability :

    • The benzoyl-substituted analog (CAS 19144-20-8) exhibits a higher melting point (139–141°C), attributed to increased molecular rigidity and π-stacking interactions .
  • Biological Relevance :

    • The indole-containing derivative (CAS 723750-73-0) may exhibit enhanced bioactivity due to the indole ring’s role in receptor binding .
  • Crystallographic Features :

    • The target compound’s near-planar phenyl rings (dihedral angle: 3.14°) suggest minimal steric hindrance, contrasting with bulkier substituents in other analogs .

Spectroscopic and Computational Insights

  • FT-IR and XRD Studies :

    • Kumar et al. demonstrated that 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate exhibits distinct C=O and C-Cl stretching frequencies compared to nitro-substituted analogs, correlating with electron density shifts .
    • The absence of significant hydrogen bonding in the target compound contrasts with sulfonamide-containing derivatives, which show intermolecular H-bonding .
  • DFT Analysis :

    • HOMO-LUMO gaps vary with substituents; nitro groups reduce the gap, enhancing charge transfer capabilities .

Biological Activity

[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate is an organic compound characterized by its unique chemical structure, which includes chlorinated aromatic rings and an ester functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.

  • IUPAC Name: this compound
  • Molecular Formula: C16H15Cl2N O3
  • Molecular Weight: 327.20 g/mol
  • CAS Number: 1001561-88-1

The biological activity of this compound primarily arises from its interaction with specific biological targets, including enzymes and receptors. The ester functional group can be hydrolyzed by esterases, releasing active components that exhibit various biological effects. Additionally, the chlorinated aromatic rings may interact with hydrophobic pockets in proteins, influencing their activity and function .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Studies have shown that derivatives of chlorinated anilines possess antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
  • Anticancer Potential:
    • The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. For instance, it may act as a topoisomerase II inhibitor, which is crucial in cancer treatment .
  • Enzyme Inhibition:
    • Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular responses to stress or disease conditions .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • A study published in the Journal of Heterocyclic Chemistry explored the synthesis and biological evaluation of chlorinated aniline derivatives, highlighting their potential as enzyme inhibitors and their effects on cell proliferation .
  • In another research effort, compounds similar to [2-(4-Chloroanilino)-2-oxoethyl] were tested for their ability to induce apoptosis in cancer cells through specific signaling pathways, demonstrating promising results in vitro .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundYesYesYes
DichloroanilineModerateLimitedYes
Benzo[d]thiazole derivativesYesYesNo

Q & A

Q. What is the optimized synthetic route for [2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, and how does reaction time affect yield?

The compound is synthesized via nucleophilic substitution between 4-chloroaniline and 2-bromo-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) with potassium carbonate as a base. Stirring at room temperature for 2 hours yields colorless needles (84.5% yield after recrystallization from ethanol) . Prolonged reaction times may lead to side products, such as hydrolysis of the ester group, necessitating precise control.

Q. How is the crystal structure validated, and what software tools are recommended for refinement?

X-ray crystallography confirms the structure, with refinement performed using SHELXL (SHELX suite). The phenyl rings form a dihedral angle of 3.14°, and bond lengths/angles align with standard values. Hydrogen atoms are located via difference Fourier maps (for NH groups) or riding models (for CH groups). SHELXTL (Bruker AXS) or open-source SHELX programs are authoritative for small-molecule refinement .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H NMR : To verify the absence of unreacted 4-chloroaniline (δ ~6.5–7.5 ppm for aromatic protons).
  • X-ray diffraction : Resolves intramolecular interactions (e.g., lack of significant hydrogen bonding in the crystal lattice).
  • IR spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹ for ester and amide groups). Discrepancies in spectral data should prompt re-evaluation of purity or crystallographic parameters .

Q. How is the melting point determined, and what factors influence its reproducibility?

The melting point (427–428 K) is measured using a capillary tube apparatus. Reproducibility depends on crystal purity and solvent used for recrystallization (e.g., ethanol vs. acetone). Impurities from incomplete washing or side reactions can lower observed melting points .

Advanced Research Questions

Q. How do competing reaction pathways impact the synthesis of this compound?

Competing pathways include:

  • N-Alkylation vs. O-Alkylation : The use of DMF polar aprotic solvent favors N-alkylation of 4-chloroaniline over O-alkylation due to better stabilization of the transition state.
  • Hydrolysis : Excess moisture may hydrolyze the ester group to carboxylic acid, detectable via IR or LC-MS. Kinetic studies under varying temperatures (15–40°C) can quantify pathway dominance .

Q. What strategies resolve contradictions in crystallographic data, such as missing hydrogen bonds?

When hydrogen bonds are absent (as in this compound), validate packing forces via:

  • Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., Cl···Cl contacts).
  • DFT calculations : Compare experimental and theoretical bond lengths to assess structural plausibility. Discrepancies may indicate twinning or disorder, requiring higher-resolution data collection .

Q. How is this compound utilized as an intermediate in multicomponent reactions?

It serves as a precursor in asymmetric cycloetherification (e.g., cyanohydrin generation). For example, reaction with in situ-generated cyanohydrins constructs three chiral centers in tetrahydro-2H-pyran derivatives. Optimize enantioselectivity using chiral catalysts (e.g., BINOL derivatives) and monitor progress via chiral HPLC .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

  • *DFT (B3LYP/6-31G)**: Calculates electrophilicity indices for the carbonyl carbon to predict susceptibility to nucleophilic attack.
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) for drug discovery applications. Cross-validate computational results with experimental kinetic data .

Q. How do solvent polarity and additives influence recrystallization efficiency?

Ethanol yields high-purity crystals due to moderate polarity, balancing solubility and nucleation rates. Additives like activated charcoal (0.1–0.5% w/v) remove colored impurities without adsorbing the product. Compare crystal morphology (needles vs. plates) via SEM to assess solvent effects .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and detect intermediates.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology.
    Pilot-scale trials (1–10 g) should confirm robustness before kilogram-scale production .

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